
1,1',1''-Hydrazine-1,1,2-triyltripropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol: is a chemical compound with a unique structure that includes multiple hydrazine and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol can be achieved through several methods. One common approach involves the reaction of hydrazine with propanol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol involves large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: In the industrial sector, 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used in the production of polymers, resins, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism by which 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Hydrazine: A simpler compound with similar reactivity but fewer functional groups.
1,1-Diphenylhydrazine: A compound with similar hydrazine functionality but different substituents.
1,2,4-Triazole: A heterocyclic compound with nitrogen atoms that shares some reactivity patterns.
Uniqueness: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is unique due to its multiple hydrazine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications
Eigenschaften
CAS-Nummer |
92706-32-6 |
|---|---|
Molekularformel |
C9H22N2O3 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-[2,2-bis(2-hydroxypropyl)hydrazinyl]propan-2-ol |
InChI |
InChI=1S/C9H22N2O3/c1-7(12)4-10-11(5-8(2)13)6-9(3)14/h7-10,12-14H,4-6H2,1-3H3 |
InChI-Schlüssel |
ATJQVEIIJKPBRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNN(CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
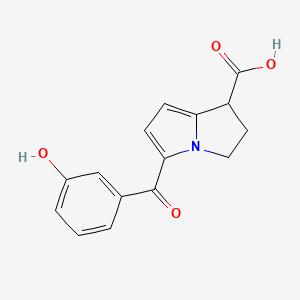
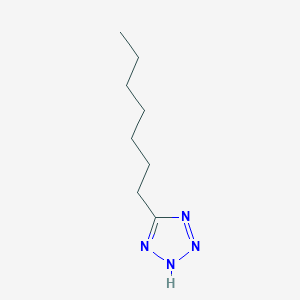
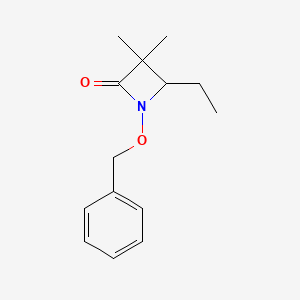

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
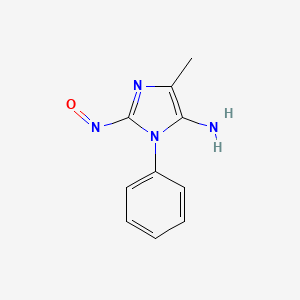

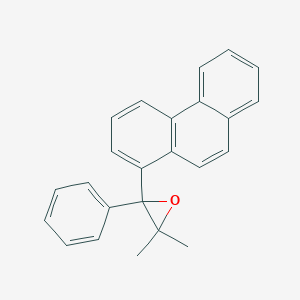
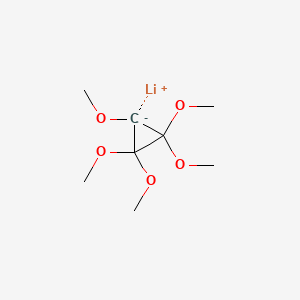
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
